molecular formula C11H14BrI B14052586 1-(3-Bromopropyl)-4-ethyl-2-iodobenzene

1-(3-Bromopropyl)-4-ethyl-2-iodobenzene

Cat. No.: B14052586
M. Wt: 353.04 g/mol
InChI Key: UHTXIVPLFWHENI-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, iodine, and ethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-ethyl-2-iodobenzene typically involves a multi-step process. One common method is the halogenation of a suitable precursor, such as 4-ethyl-2-iodobenzene, followed by the introduction of the bromopropyl group. The reaction conditions often involve the use of reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-ethyl-2-iodobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(3-Bromopropyl)-4-ethyl-2-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-2-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-4-methyl-2-iodobenzene
  • 1-(3-Bromopropyl)-4-ethyl-2-chlorobenzene
  • 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene

Uniqueness

1-(3-Bromopropyl)-4-ethyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties.

Properties

Molecular Formula

C11H14BrI

Molecular Weight

353.04 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethyl-2-iodobenzene

InChI

InChI=1S/C11H14BrI/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

UHTXIVPLFWHENI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCCBr)I

Origin of Product

United States

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